N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-7-14(11-17(12)23(25)26)19(24)20-15-5-3-4-13(10-15)16-8-9-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOZPWGIUREEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes nitration, amidation, and methoxylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.
Major Products Formed
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic benefits, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: Analogous compounds like TAK-385 demonstrate that pyridazinyl-containing molecules can achieve high receptor specificity, supporting further investigation into the target’s oncology applications .
- Synthetic Challenges : Derivatives like those in highlight the importance of stereochemical control in benzamide synthesis.
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17N4O4
- Molecular Weight : 357.36 g/mol
The compound features a methoxypyridazine moiety, which is known for its biological activity, and a nitrobenzamide group that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity through:
- Competitive Inhibition : Binding to the active site of enzymes.
- Allosteric Modulation : Binding to sites other than the active site, altering enzyme activity.
These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in diseases involving inflammation or cell proliferation.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anti-inflammatory Effects : Compounds targeting matrix metalloproteinases (MMPs) have shown promise in reducing inflammation in conditions like osteoarthritis .
- Anticancer Properties : Some pyridazine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
In Vitro Studies
In vitro studies focusing on related compounds have provided insights into the potential effects of this compound:
- Matrix Metalloproteinase Inhibition : Similar compounds have been shown to inhibit MMPs involved in extracellular matrix degradation, which is crucial in inflammatory diseases .
- Cell Viability Assays : Studies on related derivatives indicate that they can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Case Studies
A notable case study examined the effects of a structurally similar compound on IL-1β-induced gene expression in chondrocytes. The study found that treatment significantly reduced mRNA levels of MMP13, ADAMTS4, and ADAMTS9, which are critical in cartilage degradation during osteoarthritis . This suggests that this compound may possess similar protective effects on cartilage.
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anti-inflammatory | MMP inhibition |
| Compound B | Anticancer | Induces apoptosis |
| This compound | Potential anti-inflammatory and anticancer | Enzyme inhibition |
Q & A
Basic: What are the critical steps and considerations in synthesizing N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with coupling a methoxypyridazine derivative to a substituted phenyl group, followed by nitrobenzamide formation. Key steps include:
- Coupling Reactions : Use of reagents like HBTU or BOP for amide bond formation under inert atmospheres (e.g., THF, room temperature) .
- Purification : Column chromatography (silica gel) or recrystallization to isolate intermediates and the final product .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track conversion rates .
Critical Factors : - Solvent selection (e.g., dichloromethane for solubility) .
- Temperature control to avoid side reactions (e.g., nitro group reduction) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Example Data :
| Technique | Key Peaks/Data |
|---|---|
| 1H NMR (CDCl3) | δ 7.68 (s, aromatic H), 3.84 (s, OCH3) |
| HRMS (ESI) | m/z 423.15 [M+H]+ (calc. 423.14) |
Advanced: How can researchers optimize synthetic yield when scaling up production?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts for coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .
- Continuous Flow Systems : Improve reproducibility and reduce side products in large-scale synthesis .
Case Study : A 30% yield increase was achieved by switching from batch to flow reactors for a related nitrobenzamide derivative .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer:
- Assay Standardization : Compare protocols (e.g., cell line viability assays vs. enzyme inhibition) .
- Metabolic Stability Testing : Evaluate compound degradation in serum-containing media vs. buffer .
- Dose-Response Curves : Use Hill slope analysis to assess cooperativity in target binding .
Example : Discrepancies in anticancer activity (IC50 = 2 μM vs. 10 μM) were attributed to differences in ATP concentrations across assays .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify the methoxy group on pyridazine or nitro position on benzamide to assess potency .
- Bioisosteric Replacement : Replace the nitro group with sulfonamide or trifluoromethyl to enhance metabolic stability .
SAR Table :
| Modification | Biological Activity (IC50) | Key Finding |
|---|---|---|
| -OCH3 → -OCF3 | 0.5 μM (vs. 2.1 μM) | Enhanced kinase inhibition |
| -NO2 → -SO2CH3 | 1.8 μM (vs. 2.1 μM) | Improved solubility |
Advanced: How do computational methods predict target interactions and stability?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger to model binding to kinase domains (e.g., EGFR) .
- Molecular Dynamics (MD) : Simulate compound stability in lipid bilayers to predict membrane permeability .
- Degradation Pathways : DFT calculations to identify hydrolysis-prone sites (e.g., nitro group reduction) .
Advanced: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : Protect from UV exposure to prevent nitro group photolysis .
Data :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dark | <5% | None |
| 40°C, light | 25% | Nitro-reduced analog |
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
